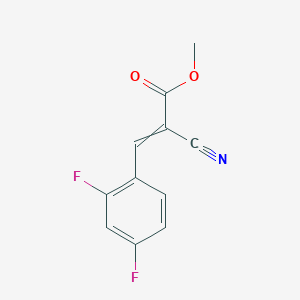![molecular formula C9H20O2SSi B12567126 2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane CAS No. 188564-80-9](/img/structure/B12567126.png)
2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane is a silicon-containing heterocyclic compound It is characterized by its unique structure, which includes a dioxasilinane ring with a sulfanyl group and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the dioxasilinane ring or the sulfanyl group.
Substitution: The methyl groups and the sulfanyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex silicon-containing compounds.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development or biochemical research.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its silicon content and reactivity.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane depends on its specific application. In general, its effects are likely mediated by interactions with molecular targets such as enzymes or receptors. The dioxasilinane ring and sulfanyl group may play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another silicon-containing heterocycle with similar structural features.
2,4,4-Trimethyl-2-pentanol: A related compound with a similar methylation pattern but lacking the dioxasilinane ring.
(2,4,4-Trimethylpentan-2-yl)benzene: A structurally similar compound with different functional groups.
Uniqueness
2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane is unique due to its combination of a dioxasilinane ring and a sulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
188564-80-9 |
|---|---|
Molecular Formula |
C9H20O2SSi |
Molecular Weight |
220.41 g/mol |
IUPAC Name |
2,4,4-trimethyl-2-propan-2-ylsulfanyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C9H20O2SSi/c1-8(2)12-13(5)10-7-6-9(3,4)11-13/h8H,6-7H2,1-5H3 |
InChI Key |
YKDMJFXRQNEOMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S[Si]1(OCCC(O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



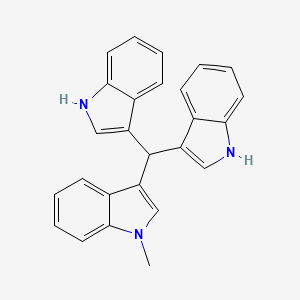
![[(1,2-Dichloroethenyl)tellanyl]benzene](/img/structure/B12567054.png)
![N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline](/img/structure/B12567059.png)
![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)
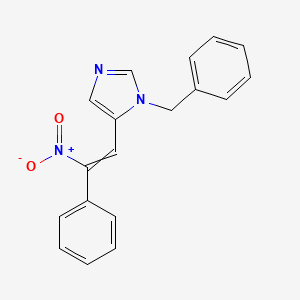
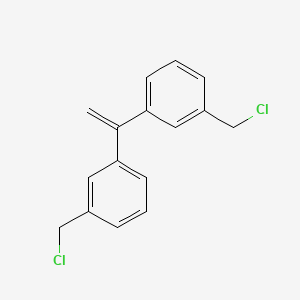
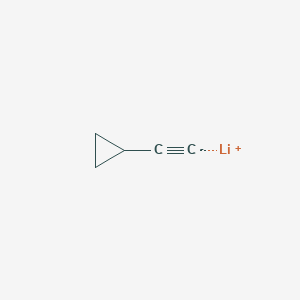
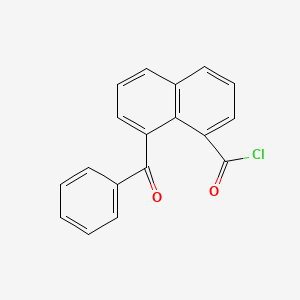
![2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12567092.png)
![Silane, [(4-butylphenyl)ethynyl]trimethyl-](/img/structure/B12567099.png)
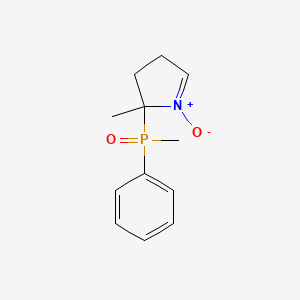
![1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene](/img/structure/B12567134.png)
